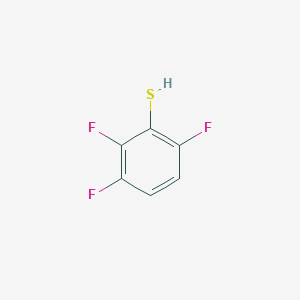

2,3,6-Trifluorothiophenol

Description

BenchChem offers high-quality 2,3,6-Trifluorothiophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,6-Trifluorothiophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

13634-92-9 |

|---|---|

Molecular Formula |

C6H3F3S |

Molecular Weight |

164.15 g/mol |

IUPAC Name |

2,3,6-trifluorobenzenethiol |

InChI |

InChI=1S/C6H3F3S/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H |

InChI Key |

MLVOAQKRZBBUPB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)S)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2,3,6-Trifluorothiophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 2,3,6-Trifluorothiophenol. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document presents a combination of computed properties and experimental data from structurally related compounds to offer a comparative analysis. Furthermore, this guide outlines general experimental protocols for the determination of key physicochemical parameters for aromatic thiols, which can be adapted for 2,3,6-Trifluorothiophenol. No specific biological signaling pathways or detailed experimental workflows involving 2,3,6-Trifluorothiophenol have been identified in the current body of scientific literature.

Introduction

2,3,6-Trifluorothiophenol is a halogenated aromatic thiol of interest in various chemical and pharmaceutical research areas. Its structural features, including the trifluorinated phenyl ring and the thiol group, suggest potential applications in areas such as synthetic chemistry, materials science, and drug design. The electron-withdrawing nature of the fluorine atoms can significantly influence the acidity of the thiol proton and the reactivity of the aromatic ring, making a thorough understanding of its physicochemical properties crucial for its application. This guide aims to consolidate the available information on these properties and provide a framework for their experimental determination.

Physicochemical Properties

Computed Physicochemical Properties of 2,3,6-Trifluorothiophenol

The following table summarizes the computationally predicted physicochemical properties for 2,3,6-Trifluorothiophenol. These values are derived from established in silico models and provide a valuable starting point for experimental design.

| Property | Predicted Value | Notes |

| Molecular Formula | C₆H₃F₃S | |

| Molecular Weight | 164.15 g/mol | |

| pKa | Not available | The pKa of thiophenol is approximately 6.6. The three fluorine atoms are expected to lower this value significantly. |

| LogP | Not available | A calculated XLogP3 of 1.9 is available for the analogous 2,3,6-trifluorophenol, suggesting moderate lipophilicity. |

| Water Solubility | Not available | Expected to have low water solubility, similar to other thiophenols. |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available |

Experimental Physicochemical Properties of Related Compounds

To provide a comparative context, the following table presents experimental data for structurally similar fluorinated thiophenols and the parent compound, thiophenol.

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) | pKa |

| Thiophenol | 110.18 | -15 | 169 | 1.077 | 6.62[1] |

| 2-(Trifluoromethyl)thiophenol | 178.17 | Not available | 175-177 | 1.35 | 5.67 (Predicted)[2] |

| Pentafluorothiophenol | 200.13 | -24 | 143 | 1.501 | Not available |

Experimental Protocols

The following are generalized experimental protocols for determining the key physicochemical properties of aromatic thiols. These methods can be adapted for the characterization of 2,3,6-Trifluorothiophenol.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. For accurate measurements, the apparatus should be calibrated with known standards.

Determination of Boiling Point

The boiling point can be determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded. For small quantities, a micro-boiling point apparatus can be used.

Determination of Density

The density of liquid 2,3,6-Trifluorothiophenol can be determined using a pycnometer. The pycnometer is weighed empty, then filled with the sample and weighed again. The density is calculated by dividing the mass of the sample by its volume.

Determination of pKa

The acidity constant (pKa) of the thiol group can be determined by potentiometric titration or UV-Vis spectrophotometry.

-

Potentiometric Titration: A solution of the thiophenol in a suitable solvent (e.g., a water/alcohol mixture) is titrated with a standard solution of a strong base (e.g., NaOH). The pH is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the titration curve.

-

UV-Vis Spectrophotometry: The absorbance of a solution of the thiophenol is measured at various pH values. The pKa can be calculated from the changes in absorbance as the thiol is deprotonated, using the Henderson-Hasselbalch equation.

Determination of Solubility

The solubility in water and other solvents can be determined by the shake-flask method. An excess amount of the compound is added to the solvent of interest, and the mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined by a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value, a measure of lipophilicity, can be determined using the shake-flask method. A solution of the compound is prepared in a mixture of n-octanol and water. After equilibration, the concentration of the compound in both phases is measured. The LogP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Signaling Pathways and Experimental Workflows

A thorough review of the scientific literature did not reveal any specific signaling pathways or established experimental workflows in which 2,3,6-Trifluorothiophenol is directly implicated. Research on this compound appears to be limited, and its biological activities have not been extensively characterized.

The following is a generalized experimental workflow for the characterization of a novel thiophenol compound.

Caption: Generalized workflow for the synthesis and characterization of a thiophenol compound.

Conclusion

While experimental data on the physicochemical properties of 2,3,6-Trifluorothiophenol are scarce, this guide provides a consolidated source of available information, including computed values and data from related compounds. The outlined experimental protocols offer a practical framework for researchers to determine these properties empirically. Further research is warranted to fully characterize this compound and explore its potential applications in drug development and other scientific fields. The lack of information on its biological interactions highlights a significant gap in the current knowledge base.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 2,3,6-Trifluorothiophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical overview of the molecular structure and bonding of 2,3,6-Trifluorothiophenol. Due to the limited availability of direct experimental data for this specific molecule, this paper leverages computational chemistry principles and established knowledge of related fluoroaromatic and thiophenol compounds to predict its structural parameters and spectroscopic characteristics. This document is intended to serve as a foundational resource for researchers and professionals in drug development and materials science, offering insights into the anticipated properties of 2,3,6-Trifluorothiophenol and guiding future experimental investigations.

Predicted Molecular Structure and Bonding

The molecular structure of 2,3,6-Trifluorothiophenol is characterized by a benzene ring substituted with three fluorine atoms at positions 2, 3, and 6, and a thiol group (-SH) at position 1. The fluorine atoms are expected to influence the electronic distribution and geometry of the benzene ring, while the thiol group is a key functional moiety for potential chemical reactions and intermolecular interactions.

Computational modeling using Density Functional Theory (DFT) is a powerful tool for predicting the geometric parameters of molecules for which experimental data is unavailable. The predicted bond lengths, bond angles, and dihedral angles for 2,3,6-Trifluorothiophenol are summarized in Table 1. These values are derived from theoretical calculations and analogies with similar structurally characterized compounds.

Table 1: Predicted Geometric Parameters for 2,3,6-Trifluorothiophenol (Theoretical Data)

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-S | 1.77 |

| S-H | 1.34 |

| C-F (average) | 1.35 |

| C-C (aromatic, average) | 1.39 |

| Bond Angles (°) ** | |

| C-S-H | 96.5 |

| C2-C1-S | 121.0 |

| C6-C1-S | 119.0 |

| C-C-F (average) | 119.5 |

| Dihedral Angles (°) ** | |

| C2-C1-S-H | ~0 or ~180 |

Proposed Experimental Protocols

While no specific synthesis for 2,3,6-Trifluorothiophenol is documented, a plausible synthetic route can be proposed based on established methods for the preparation of substituted thiophenols.

Hypothetical Synthesis

A potential synthetic pathway could involve the reduction of a corresponding sulfonyl chloride. The logical workflow for a proposed synthesis is outlined in Figure 2.

-

Starting Material: 2,3,6-Trifluorobenzenesulfonyl chloride. This precursor could potentially be synthesized from 1,2,4-trifluorobenzene through chlorosulfonation.

-

Reduction: The sulfonyl chloride would then be reduced to the corresponding thiophenol. A common reducing agent for this transformation is zinc dust in the presence of an acid, such as sulfuric acid.

-

Purification: The crude product would require purification, likely through distillation or column chromatography, to isolate the 2,3,6-Trifluorothiophenol.

Proposed Characterization Methods

A combination of spectroscopic techniques would be essential to confirm the identity and purity of the synthesized 2,3,6-Trifluorothiophenol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is expected to show a singlet for the thiol proton (-SH) and multiplets for the aromatic protons. The chemical shift of the thiol proton can be sensitive to solvent and concentration.

-

¹³C NMR: The carbon spectrum will show distinct signals for each of the six carbon atoms in the benzene ring, with their chemical shifts influenced by the fluorine and sulfur substituents.

-

¹⁹F NMR: This technique is particularly informative for fluorinated compounds. Three distinct signals are expected for the three fluorine atoms at different positions on the aromatic ring, with characteristic chemical shifts and coupling patterns.[1][2]

-

-

Infrared (IR) Spectroscopy:

-

Mass Spectrometry (MS):

-

Mass spectrometry will be used to determine the molecular weight of the compound. The fragmentation pattern can provide further structural information, often showing characteristic losses of fluorine, sulfur, or the thiol group.[5]

-

Visualizations

Molecular Structure

Caption: Predicted molecular structure of 2,3,6-Trifluorothiophenol with theoretical bond lengths.

Logical Workflow for Synthesis and Analysis

Caption: Proposed workflow for the synthesis and analysis of 2,3,6-Trifluorothiophenol.

Conclusion

This technical guide has presented a theoretical yet comprehensive examination of the molecular structure and bonding of 2,3,6-Trifluorothiophenol. By integrating computational predictions with established chemical principles, this document offers a valuable starting point for researchers interested in this molecule. The provided data tables and experimental workflows are intended to facilitate future experimental design and accelerate the exploration of the chemical and biological properties of 2,3,6-Trifluorothiophenol and its derivatives. As a molecule with potential applications in medicinal chemistry and materials science, further investigation into its synthesis and characterization is highly encouraged.

References

- 1. Multinuclear NMR Spectroscopy [fluorine.ch.man.ac.uk]

- 2. biophysics.org [biophysics.org]

- 3. Infra-red spectra of thiophenol and thioglycollic acid - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 4. Thiophenol(108-98-5) IR Spectrum [m.chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

Spectroscopic Data Analysis of 2,3,6-Trifluorothiophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,3,6-Trifluorothiophenol, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound in public databases, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of structurally similar compounds. Detailed hypothetical experimental protocols for acquiring these spectra are provided, along with a logical workflow for spectroscopic analysis and structural elucidation. This guide serves as a valuable resource for researchers working with and synthesizing this and related fluorinated thiophenol derivatives.

Introduction

2,3,6-Trifluorothiophenol is a halogenated aromatic thiol whose unique electronic properties, stemming from the trifluoro substitution pattern, make it a valuable building block in the synthesis of novel pharmaceuticals and functional materials. A thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound. This guide details the expected spectroscopic signatures in ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS, providing a foundational dataset for researchers.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen and fluorine framework of a molecule.

Table 1: Predicted ¹H NMR, ¹³C NMR, and ¹⁹F NMR Data for 2,3,6-Trifluorothiophenol

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aromatic | 6.8 - 7.5 | m | - | C4-H, C5-H |

| Thiol | 3.5 - 4.5 | s | - | S-H |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Aromatic | 100 - 160 (with C-F coupling) | C1-C6 |

| ¹⁹F NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Aromatic | -110 to -160 | F2, F3, F6 |

Note: Chemical shifts are referenced to TMS (¹H, ¹³C) and CFCl₃ (¹⁹F). The actual chemical shifts and coupling constants can be influenced by the solvent used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2: Predicted Infrared (IR) Absorption Bands for 2,3,6-Trifluorothiophenol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium-Weak | Aromatic C-H stretch |

| ~2550 | Weak | S-H stretch |

| 1580-1620 | Medium-Strong | Aromatic C=C stretch |

| 1200-1300 | Strong | C-F stretch |

| 1000-1100 | Strong | C-F stretch |

| 600-800 | Medium-Strong | Aromatic C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Predicted Mass Spectrometry (MS) Data for 2,3,6-Trifluorothiophenol

| m/z | Relative Intensity (%) | Assignment |

| 180 | 100 | [M]⁺ (Molecular Ion) |

| 179 | ~90 | [M-H]⁺ |

| 147 | Variable | [M-SH]⁺ |

| 128 | Variable | [M-F-HF]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments to obtain the spectroscopic data for 2,3,6-Trifluorothiophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2,3,6-Trifluorothiophenol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm).

-

Instrumentation: A high-resolution NMR spectrometer with a field strength of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

-

¹⁹F NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment, proton-decoupled.

-

Spectral Width: -50 to -200 ppm.

-

Reference: External or internal reference of CFCl₃ (δ = 0.00 ppm).

-

Number of Scans: 64-256.

-

Relaxation Delay: 1-2 seconds.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest.

-

Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly onto the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample holder (or pure solvent) should be collected and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, coupled with an appropriate ionization source.

-

Electron Ionization (EI) MS:

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-500.

-

-

Electrospray Ionization (ESI) MS (for higher molecular weight or more polar compounds):

-

Ionization Mode: Positive or negative ion mode.

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas: Nitrogen.

-

Drying Gas Temperature: 200-350 °C.

-

Visualization of Spectroscopic Workflow and Analysis

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical approach to elucidating the structure of 2,3,6-Trifluorothiophenol.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Logical relationship of spectroscopic techniques for structural elucidation.

Conclusion

While experimental spectroscopic data for 2,3,6-Trifluorothiophenol remains elusive in publicly accessible domains, this guide provides a robust framework for its anticipated spectral characteristics. The tabulated predicted data, coupled with the detailed experimental protocols, offers a valuable starting point for researchers. The logical workflows visualized herein serve as a general methodology for the spectroscopic analysis of this and other novel chemical entities. It is anticipated that as research into fluorinated thiophenols progresses, experimental data will become available to validate and refine the predictions outlined in this technical guide.

A Technical Guide to the Thermal Stability and Decomposition of 2,3,6-Trifluorothiophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trifluorothiophenol is a fluorinated aromatic thiol whose stability is a critical parameter in its application, particularly in pharmaceutical and materials science research. Understanding the thermal behavior of this compound is essential for defining its storage conditions, processing parameters, and predicting its degradation pathways. This technical guide outlines the standard methodologies for evaluating the thermal stability of 2,3,6-Trifluorothiophenol and presents hypothetical decomposition pathways based on the chemical reactivity of related molecules.

Hypothetical Thermal Decomposition Pathways

The thermal decomposition of 2,3,6-Trifluorothiophenol is likely to proceed through several potential pathways, driven by the cleavage of the S-H and C-S bonds, as well as potential reactions involving the fluorine substituents. Based on studies of similar chlorinated thiophenols, the formation of more complex and potentially toxic compounds can be anticipated at elevated temperatures.

Two primary initial steps are plausible:

-

Homolytic Cleavage of the S-H Bond: This would generate a 2,3,6-trifluorothiophenoxy radical and a hydrogen radical. The thiophenoxy radical is a key intermediate that can undergo further reactions.

-

Homolytic Cleavage of the C-S Bond: This would result in a 2,3,6-trifluorophenyl radical and an SH radical.

These initial radical species can then participate in a variety of propagation and termination steps, including:

-

Dimerization: Two thiophenoxy radicals could combine to form a disulfide.

-

Intramolecular Cyclization: The trifluorophenyl radical could potentially undergo cyclization, although this is less likely without the loss of a substituent.

-

Reaction with Parent Molecule: The generated radicals can abstract atoms from other 2,3,6-Trifluorothiophenol molecules, propagating a chain reaction.

-

Formation of Polycyclic Aromatic Compounds: At higher temperatures, reactions analogous to those observed for chlorinated thiophenols could lead to the formation of fluorinated dibenzothiophenes or other polycyclic aromatic sulfur compounds.

Caption: Hypothetical decomposition pathways for 2,3,6-Trifluorothiophenol.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition products of 2,3,6-Trifluorothiophenol, a combination of thermoanalytical techniques is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of decomposition and to quantify mass loss at different temperatures.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 2,3,6-Trifluorothiophenol into a TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the pan in the TGA instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature of 600-800 °C.

-

-

Data Analysis:

-

Plot the mass of the sample (%) as a function of temperature.

-

The onset temperature of decomposition is determined from the point of initial mass loss.

-

The temperatures at which 5%, 10%, and 50% mass loss occur (Td5, Td10, Td50) are recorded.

-

The residual mass at the final temperature is also noted.

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to detect thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these processes.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of 2,3,6-Trifluorothiophenol into a hermetically sealed aluminum or stainless steel DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature beyond its decomposition point, as determined by TGA.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Endothermic peaks correspond to melting and boiling.

-

Exothermic peaks typically indicate decomposition.

-

The onset temperature and peak temperature of each thermal event are determined.

-

The enthalpy of each transition (e.g., enthalpy of fusion, enthalpy of decomposition) is calculated by integrating the peak area.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. A sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Methodology:

-

Sample Preparation: Place a small amount (µg to mg range) of 2,3,6-Trifluorothiophenol into a pyrolysis sample tube.

-

Instrument Setup:

-

The pyrolyzer is coupled to the injector of a GC-MS system.

-

-

Pyrolysis:

-

The sample is rapidly heated to a set temperature (e.g., determined from TGA data, such as the Td50) for a short period (e.g., 10-20 seconds).

-

-

GC-MS Analysis:

-

The pyrolysis products are swept into the GC column by a carrier gas (e.g., helium).

-

The compounds are separated based on their boiling points and interaction with the column's stationary phase.

-

The separated compounds are then introduced into the mass spectrometer, where they are ionized and fragmented.

-

-

Data Analysis:

-

The mass spectrum of each separated compound is compared to a spectral library (e.g., NIST) to identify the decomposition products.

-

Data Presentation

The quantitative data obtained from the thermal analysis experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Thermogravimetric Analysis (TGA) Data for 2,3,6-Trifluorothiophenol

| Parameter | Value (°C) |

| Onset of Decomposition (Tonset) | |

| Temperature at 5% Mass Loss (Td5) | |

| Temperature at 10% Mass Loss (Td10) | |

| Temperature at 50% Mass Loss (Td50) | |

| Residual Mass at 800 °C (%) |

Table 2: Differential Scanning Calorimetry (DSC) Data for 2,3,6-Trifluorothiophenol

| Thermal Event | Onset Temp. (°C) | Peak Temp. (°C) | Enthalpy (J/g) |

| Melting | |||

| Boiling | |||

| Decomposition |

Table 3: Identified Decomposition Products from Py-GC-MS

| Retention Time (min) | Identified Compound | Probable Structure |

Experimental Workflow

The logical progression of experiments for characterizing the thermal stability of 2,3,6-Trifluorothiophenol is crucial for obtaining a comprehensive understanding of its behavior.

Caption: A logical workflow for the thermal analysis of 2,3,6-Trifluorothiophenol.

Conclusion

While specific data for 2,3,6-Trifluorothiophenol is not currently available, this guide provides the necessary framework for researchers to thoroughly investigate its thermal stability and decomposition pathways. By employing a combination of TGA, DSC, and Py-GC-MS, a comprehensive thermal profile can be established. This information is invaluable for ensuring the safe handling, storage, and processing of this compound in research and development settings. The hypothetical decomposition pathways presented here should be experimentally verified.

An In-depth Technical Guide to the Solubility of 2,3,6-Trifluorothiophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining and predicting the solubility of 2,3,6-Trifluorothiophenol in organic solvents. In the absence of publicly available quantitative solubility data for this specific compound, this document focuses on equipping researchers with the necessary theoretical and practical tools to assess its solubility profile. The guide details established predictive models, including Hansen Solubility Parameters (HSP) and the UNIFAC group contribution method, and provides a thorough experimental protocol for gravimetric solubility determination. This information is critical for applications in drug development, chemical synthesis, and material science where understanding solubility is a key parameter for process development, formulation, and ensuring efficacy.

Introduction

2,3,6-Trifluorothiophenol is a fluorinated aromatic thiol of interest in various fields of chemical research, including pharmaceutical development, due to the unique properties conferred by its trifluorinated phenyl ring and reactive thiol group. The solubility of this compound in organic solvents is a fundamental physicochemical property that dictates its utility in synthesis, purification, formulation, and various analytical techniques. Poor solubility can lead to challenges in reaction kinetics, product yield, and bioavailability of potential drug candidates.

This guide addresses the critical need for understanding the solubility of 2,3,6-Trifluorothiophenol. Given the current lack of specific experimental data in the public domain, we present a framework for both predicting and experimentally determining its solubility in a range of common organic solvents.

Physicochemical Properties of 2,3,6-Trifluorothiophenol

A thorough understanding of a compound's physicochemical properties is essential for predicting its solubility. While experimental data for 2,3,6-Trifluorothiophenol is scarce, we can infer some properties based on its structure and data from related compounds.

Table 1: Estimated Physicochemical Properties of 2,3,6-Trifluorothiophenol and Related Compounds

| Property | 2,3,6-Trifluorothiophenol (Estimated/Predicted) | 2,3,6-Trifluorophenol[1] | 2-(Trifluoromethyl)thiophenol[2][3] |

| Molecular Formula | C₆H₃F₃S | C₆H₃F₃O | C₇H₅F₃S |

| Molecular Weight | 180.15 g/mol | 148.08 g/mol | 178.17 g/mol |

| Boiling Point | No data available | No data available | 175-177 °C |

| Melting Point | No data available | No data available | No data available |

| Density | No data available | No data available | 1.35 g/mL at 25 °C |

| pKa | Predicted: ~5-7 | Predicted: 6.45 | Predicted: 5.67 |

| LogP | Predicted: ~2-3 | Predicted: 1.9 | No data available |

| SMILES String | C1=CC(=C(C(=C1F)S)F)F | C1=CC(=C(C(=C1F)O)F)F | C1=CC=C(C=C1S)C(F)(F)F |

| CAS Number | No data available | 113798-74-6 | 13333-97-6 |

Note: The values for 2,3,6-Trifluorothiophenol are estimations based on its chemical structure and comparison with analogous compounds. The prediction of melting points is notably complex as it depends on the crystal lattice structure in the solid phase[4][5][6][7]. Boiling point, pKa, and LogP can be estimated with greater confidence using computational models[8][9][10][11][12][13][14][15][16][17][18][19][20].

Predictive Models for Solubility

In the absence of experimental data, predictive models offer a valuable starting point for assessing solubility. Two widely used and powerful methods are the Hansen Solubility Parameters (HSP) and the UNIFAC group contribution model.

Hansen Solubility Parameters (HSP)

The HSP model is based on the principle that "like dissolves like." It quantifies this principle by assigning three parameters to both the solute and the solvent, representing the energy contributions from dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh). The closer the HSP values of a solute and a solvent, the higher the likelihood of dissolution.

The total Hansen solubility parameter (δt) is related to the individual parameters by the following equation:

δt² = δd² + δp² + δh²

Workflow for Predicting Solubility using Hansen Solubility Parameters:

Step-by-Step Guide to HSP Prediction:

-

Obtain Solute HSPs: The HSPs for 2,3,6-Trifluorothiophenol need to be estimated. This is typically done using group contribution methods, where the molecule is broken down into its constituent functional groups, and the contributions of each group to the δd, δp, and δh parameters are summed.

-

Obtain Solvent HSPs: The HSPs for a wide range of common organic solvents are well-documented and can be found in various handbooks and online databases. A selection of these is provided in Table 2.

-

Calculate the Solubility Parameter Distance (Ra): The distance between the solute and solvent in the three-dimensional Hansen space is calculated using the following equation:

Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²

Where subscript 1 refers to the solute and subscript 2 refers to the solvent.

-

Determine the Interaction Radius (R0) and Predict Solubility: An interaction radius (R0) is determined for the solute, which defines a sphere of solubility in the Hansen space. If the calculated Ra is less than R0, the solute is predicted to be soluble in the solvent.

Table 2: Hansen Solubility Parameters for Common Organic Solvents (at 25 °C)

| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Dichloromethane | 18.2 | 6.3 | 6.1 |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Toluene | 18.0 | 1.4 | 2.0 |

UNIFAC Group Contribution Method

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method used to predict activity coefficients in non-ideal liquid mixtures. By extension, it can be used to predict solubility. The model is based on the concept that a molecule can be represented as a collection of functional groups. The activity coefficient is calculated from the interactions between these groups.

Workflow for Predicting Solubility using the UNIFAC Method:

To use the UNIFAC model for 2,3,6-Trifluorothiophenol, one would need to identify the appropriate functional groups that constitute the molecule (e.g., aromatic carbons, fluorine atoms attached to an aromatic ring, and the thiol group) and find the corresponding group interaction parameters from a UNIFAC parameter table. The solubility is then calculated using the activity coefficient and the ideal solubility of the compound.

Experimental Protocol for Solubility Determination

While predictive models are useful, experimental determination remains the gold standard for obtaining accurate solubility data. The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid solvent.

Gravimetric Method

This method involves preparing a saturated solution of the solute in the solvent at a specific temperature, taking a known mass or volume of the saturated solution, evaporating the solvent, and then weighing the remaining solid solute.

Experimental Workflow for Gravimetric Solubility Determination:

Detailed Protocol:

-

Materials and Equipment:

-

2,3,6-Trifluorothiophenol

-

Organic solvents of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Pre-weighed vials or evaporating dishes

-

Analytical balance

-

Vacuum oven or rotary evaporator

-

-

Procedure: a. Add an excess amount of 2,3,6-Trifluorothiophenol to a known volume of the selected organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation. b. Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). c. Agitate the mixture for a sufficient time to reach equilibrium. This may take several hours to a day. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium. d. Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. e. Carefully withdraw a precise volume of the clear supernatant (the saturated solution) using a pipette, ensuring no solid particles are transferred. It is recommended to use a syringe filter to remove any fine suspended particles. f. Transfer the collected saturated solution to a pre-weighed, clean, and dry vial or evaporating dish. g. Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solute to avoid loss by sublimation, or using a rotary evaporator). h. Once the solvent is completely removed, place the container with the dry solute residue in a desiccator to cool to room temperature. i. Weigh the container with the dried solute on an analytical balance. j. Repeat the measurement at least three times to ensure reproducibility.

-

Calculation: The solubility (S) can be calculated using the following formula:

S (g/L) = (mass of dried solute in g) / (volume of supernatant taken in L)

Conclusion

References

- 1. ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(TRIFLUOROMETHYL)THIOPHENOL | 13333-97-6 [chemicalbook.com]

- 3. 13333-97-6 CAS MSDS (2-(TRIFLUOROMETHYL)THIOPHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. physical chemistry - Predicting melting points of substances based on their molecular/atomic structure - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. The development of models to predict melting and pyrolysis point data associated with several hundred thousand compounds mined from PATENTS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How is the melting point of a molecular compound affected by its structure? â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. acdlabs.com [acdlabs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. acdlabs.com [acdlabs.com]

- 12. youtube.com [youtube.com]

- 13. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2,3,6-Trifluorothiophenol: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,6-Trifluorothiophenol, a fluorinated aromatic thiol of increasing interest in medicinal chemistry and materials science. While a singular "discovery" of this compound is not prominently documented, its existence is a result of the logical progression of synthetic methodologies developed for fluorinated aromatic compounds. This document details the plausible synthetic routes, physical and spectroscopic properties, and potential applications of 2,3,6-Trifluorothiophenol, with a focus on its relevance to drug discovery and development.

Introduction and Historical Context

The history of 2,3,6-Trifluorothiophenol is intrinsically linked to the broader development of organofluorine chemistry. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has made fluorinated compounds, including thiophenols, highly valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

While there is no specific record of a formal "discovery" of 2,3,6-Trifluorothiophenol in a landmark publication, its synthesis became feasible with the advent of reliable methods for the selective fluorination of aromatic rings and the introduction of thiol functionalities. The development of nucleophilic aromatic substitution (SNAr) reactions on polyfluoroaromatic compounds has been a particularly important enabler for the synthesis of molecules like 2,3,6-Trifluorothiophenol. It is most likely that this compound was first synthesized as a chemical intermediate in either an academic or industrial research setting, intended for use in the creation of more complex molecules.

Physicochemical and Spectroscopic Data

Precise experimental data for 2,3,6-Trifluorothiophenol is not widely available in public literature. However, based on the properties of structurally similar compounds, we can predict its key characteristics.

Table 1: Predicted Physicochemical Properties of 2,3,6-Trifluorothiophenol and Related Compounds

| Property | 2,3,6-Trifluorothiophenol (Predicted) | 2-(Trifluoromethyl)thiophenol[1] | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenethiol[2] |

| Molecular Formula | C₆H₃F₃S | C₇H₅F₃S | C₇HF₇S |

| Molecular Weight | 180.15 g/mol | 178.17 g/mol | 250.14 g/mol |

| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid | Not available |

| Boiling Point | ~160-180 °C | 175-177 °C | Not available |

| Density | ~1.4 g/mL | 1.35 g/mL | Not available |

| Refractive Index | ~1.5 | 1.499 (at 20 °C) | Not available |

| pKa | ~5-6 | 5.67 ± 0.43 | Not available |

Spectroscopic Data Interpretation:

-

1H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 6.5-7.5 ppm) due to proton-fluorine and proton-proton coupling. The thiol proton (S-H) would likely appear as a broad singlet between δ 3.0-4.0 ppm, though its position can be concentration-dependent.

-

13C NMR: The carbon NMR spectrum will show signals for the six aromatic carbons, with their chemical shifts and splitting patterns influenced by the attached fluorine atoms (large C-F coupling constants are expected).

-

19F NMR: The fluorine NMR spectrum is the most definitive for characterization. It is expected to show three distinct signals for the fluorine atoms at positions 2, 3, and 6, with complex coupling patterns between them and with the aromatic protons.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the S-H stretch (around 2550-2600 cm⁻¹), C-F stretches (in the region of 1100-1400 cm⁻¹), and aromatic C-H and C=C stretches. The aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region, while C-C stretching in the aromatic ring gives rise to absorptions in the 1600-1400 cm⁻¹ range.[3][4]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the thiol group and potentially fluorine atoms. Time-of-flight (TOF) mass spectrometry is a common technique for determining the mass-to-charge ratio of ions.[5][6]

Experimental Protocols: Plausible Synthetic Routes

While a definitive historical synthesis is not available, two primary retrosynthetic pathways are logical for the preparation of 2,3,6-Trifluorothiophenol.

Route 1: Nucleophilic Aromatic Substitution on a Tetrafluorobenzene Precursor

This is arguably the most direct and likely method for the synthesis of 2,3,6-Trifluorothiophenol.

Reaction Scheme:

References

- 1. 13333-97-6 CAS MSDS (2-(TRIFLUOROMETHYL)THIOPHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenethiol | C7HF7S | CID 619538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. IR _2007 [uanlch.vscht.cz]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Time-of-flight mass spectrometry - Wikipedia [en.wikipedia.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

The Electronic Influence of Trifluorination: A Technical Guide to 2,3,6-Trifluorothiophenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the nuanced electronic effects of the fluorine atoms in 2,3,6-trifluorothiophenol. In the landscape of drug discovery and materials science, the strategic placement of fluorine atoms on aromatic rings can profoundly alter a molecule's physicochemical properties, including acidity, lipophilicity, metabolic stability, and binding affinity. This document provides a detailed analysis of these effects, supported by comparative data from related compounds, and outlines experimental protocols for the synthesis and characterization of this specific trifluorinated thiophenol.

Introduction to Electronic Effects of Fluorine

Fluorine, the most electronegative element, exerts a powerful influence on the electron distribution within a molecule through a combination of inductive and resonance effects.

-

Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the sigma (σ) bonds of the aromatic ring. This effect is distance-dependent and deactivates the ring towards electrophilic aromatic substitution.

-

Resonance Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the pi (π) system of the benzene ring. This electron-donating resonance effect is most pronounced at the ortho and para positions.

In polyfluorinated aromatic compounds, the interplay of these opposing effects dictates the overall electronic character of the molecule. In 2,3,6-trifluorothiophenol, the fluorine atoms are positioned ortho and meta to the thiol group, leading to a complex electronic landscape.

Predicted Electronic Properties of 2,3,6-Trifluorothiophenol

Direct experimental data for 2,3,6-trifluorothiophenol is scarce in the available literature. However, we can predict its properties based on the established electronic effects of fluorine and data from analogous compounds.

Acidity (pKa)

The acidity of the thiol proton is a direct measure of the electronic effects of the fluorine substituents. The strong inductive electron withdrawal by the three fluorine atoms is expected to significantly stabilize the thiolate anion (ArS⁻) formed upon deprotonation, thereby increasing the acidity (lowering the pKa) of the thiol.

For comparison, the pKa of unsubstituted thiophenol is approximately 6.62 in water[1]. In contrast, the highly fluorinated pentafluorothiophenol exhibits a remarkably low pKa of 2.68, highlighting the profound acidifying effect of multiple fluorine substituents[2]. Given that 2,3,6-trifluorothiophenol has three electron-withdrawing fluorine atoms, its pKa is anticipated to be significantly lower than that of thiophenol, likely falling in the range of 4-5. Theoretical modeling studies on fluorinated thiols have shown a good correlation between the degree of fluorination and the decrease in pKa[3][4].

Table 1: pKa Values of Thiophenol and a Fluorinated Analogue

| Compound | pKa |

| Thiophenol | 6.62[1] |

| Pentafluorothiophenol | 2.68[2] |

| 2,3,6-Trifluorothiophenol (Predicted) | 4.0 - 5.0 |

Hammett Substituent Constants

The Hammett equation provides a quantitative measure of the electronic effect of a substituent on the reactivity of an aromatic ring. The Hammett constant (σ) is specific to the substituent and its position (meta or para). While Hammett constants for ortho substituents are complicated by steric effects, we can analyze the contributions of the meta and ortho fluorine atoms in 2,3,6-trifluorothiophenol.

Table 2: Hammett Constants for Fluorine

| Position | σ |

| meta (σm) | 0.34 |

| para (σp) | 0.06 |

The σ value for an ortho substituent is not straightforwardly defined due to steric hindrance.

The positive Hammett constants for fluorine indicate its electron-withdrawing nature. The larger value for the meta position reflects the dominance of the inductive effect at this position, where the resonance effect is not felt. The smaller positive value for the para position is a result of the partial cancellation of the strong -I effect by the +M effect. In 2,3,6-trifluorothiophenol, the presence of two ortho fluorine atoms and one meta fluorine atom relative to the thiol group will lead to a significant overall electron withdrawal from the ring and the sulfur atom.

Spectroscopic Characterization (Predicted)

The spectroscopic properties of 2,3,6-trifluorothiophenol are expected to be characteristic of a polyfluorinated aromatic compound.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show two signals in the aromatic region, corresponding to the two remaining protons on the ring. The chemical shifts of these protons will be downfield from those of benzene due to the deshielding effect of the electronegative fluorine atoms. The signals will likely exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The thiol proton (S-H) will appear as a singlet, the chemical shift of which may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbons bonded to fluorine will show large one-bond C-F coupling constants. The chemical shifts of the ring carbons will be influenced by the fluorine substituents, with carbons directly attached to fluorine showing a significant downfield shift.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is the most informative for this compound. It is expected to show three distinct signals, one for each of the chemically non-equivalent fluorine atoms at the 2, 3, and 6 positions. The chemical shifts will be in the typical range for aryl fluorides. The signals will likely be split into complex multiplets due to fluorine-fluorine and fluorine-proton couplings. 19F NMR is a highly sensitive technique for characterizing fluorinated compounds[5].

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to C-F stretching vibrations, typically in the range of 1100-1400 cm⁻¹. The S-H stretching vibration will appear as a weak band around 2550-2600 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

Experimental Protocols

Synthesis of 2,3,6-Trifluorothiophenol

A plausible synthetic route to 2,3,6-trifluorothiophenol involves the nucleophilic aromatic substitution of a suitable polyfluorinated benzene derivative. A general procedure is outlined below, adapted from methods for the synthesis of other polyfluorinated thiophenols[6].

Reaction Scheme:

1,2,4,5-Tetrafluorobenzene can be reacted with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea, followed by hydrolysis.

Detailed Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve 1,2,4,5-tetrafluorobenzene (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Addition of Nucleophile: Slowly add a solution of sodium hydrosulfide (1.1 equivalents) in DMF to the reaction mixture at room temperature under a nitrogen atmosphere.

-

Reaction: Heat the reaction mixture to 90-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.

-

Acidification: Acidify the aqueous solution with a dilute mineral acid (e.g., 1 M HCl) to protonate the thiolate.

-

Extraction: Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.

Determination of pKa

The pKa of 2,3,6-trifluorothiophenol can be determined experimentally using potentiometric titration or UV-Vis spectrophotometry.

Protocol using UV-Vis Spectrophotometry:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 3 to 6).

-

Preparation of Thiophenol Solution: Prepare a stock solution of 2,3,6-trifluorothiophenol in a suitable solvent (e.g., methanol or DMSO).

-

Measurement: Add a small aliquot of the thiophenol stock solution to each buffer solution to a constant final concentration. Record the UV-Vis absorption spectrum for each solution.

-

Data Analysis: The thiophenol (ArSH) and thiolate (ArS⁻) forms will have different absorption maxima. By plotting the absorbance at a specific wavelength against the pH, a sigmoidal curve is obtained. The pKa corresponds to the pH at the inflection point of this curve.

Logical Workflow for Analysis

The following diagram illustrates a logical workflow for the comprehensive analysis of the electronic effects of the fluorine atoms in 2,3,6-trifluorothiophenol.

Caption: Workflow for the synthesis, characterization, and electronic properties analysis of 2,3,6-Trifluorothiophenol.

Signaling Pathway Analogy: Electron Density Modulation

While 2,3,6-trifluorothiophenol is not directly involved in a known biological signaling pathway, its electronic effects on the aromatic ring can be analogized to the modulation of a signaling cascade. The fluorine atoms act as "modulators" that influence the "signal" (electron density), which in turn affects the "downstream event" (acidity of the thiol or reactivity of the ring).

Caption: Modulation of aromatic ring electron density in 2,3,6-Trifluorothiophenol by the electronic effects of fluorine.

Conclusion and Future Perspectives

The electronic properties of 2,3,6-trifluorothiophenol are dominated by the strong inductive electron-withdrawing effects of the three fluorine atoms. This leads to a predicted significant increase in the acidity of the thiol group compared to its non-fluorinated counterpart. The strategic placement of fluorine atoms provides a powerful tool for fine-tuning the electronic characteristics of aromatic thiols, which is of considerable interest in the development of novel pharmaceuticals and functional materials. Further experimental validation of the predicted properties of 2,3,6-trifluorothiophenol is warranted to fully elucidate its potential applications. The synthesis and characterization of this and other polyfluorinated thiophenols will continue to be an active area of research for medicinal and materials chemists.

References

- 1. Thiophenol - Wikipedia [en.wikipedia.org]

- 2. Buy Pentafluorothiophenol | 771-62-0 [smolecule.com]

- 3. Theoretical modeling of pKa's of thiol compounds in aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for 2,3,6-Trifluorothiophenol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trifluorothiophenol is a valuable, yet underutilized, reagent in organic synthesis. The presence of the trifluorinated phenyl ring imparts unique electronic properties and increased lipophilicity to molecules, making it an attractive building block for the synthesis of novel pharmaceuticals and agrochemicals. The trifluoromethylthio (-SCF3) group, a related moiety, is known to enhance metabolic stability and binding affinity of drug candidates. While specific, detailed synthetic protocols for 2,3,6-Trifluorothiophenol are not abundantly available in peer-reviewed literature, its reactivity can be inferred from the well-established chemistry of other substituted thiophenols.

This document provides detailed potential applications and generalized experimental protocols for the use of 2,3,6-Trifluorothiophenol in key organic transformations, based on established methodologies for similar substrates. These protocols are intended to serve as a starting point for researchers to develop specific applications for this versatile reagent.

Potential Applications in Organic Synthesis

The primary utility of 2,3,6-Trifluorothiophenol lies in its function as a nucleophile to introduce the 2,3,6-trifluorophenylthio moiety into organic molecules. Key potential applications include C-S cross-coupling reactions and the synthesis of sulfur-containing heterocycles.

C-S Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-sulfur bonds. 2,3,6-Trifluorothiophenol is an excellent candidate for these reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination-type C-S coupling.

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers, thioethers, and amines.[1][2] While traditionally requiring harsh reaction conditions, modern protocols often utilize ligands to facilitate the reaction at lower temperatures.

Generalized Experimental Protocol: Ullmann-type C-S Coupling

A mixture of an aryl halide (1.0 mmol), 2,3,6-Trifluorothiophenol (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), a ligand such as 1,10-phenanthroline (0.2 mmol, 20 mol%), and a base such as cesium carbonate (2.0 mmol) in a suitable high-boiling solvent like DMF or dioxane (5 mL) is heated under an inert atmosphere (e.g., nitrogen or argon) at 100-150 °C for 12-24 hours. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Data Presentation: Ullmann-type C-S Coupling

| Entry | Aryl Halide | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | |||||||

| 2 | |||||||

| 3 |

The palladium-catalyzed Buchwald-Hartwig amination has been adapted for C-S bond formation, providing a milder and often more efficient alternative to the Ullmann reaction.[3][4] A variety of palladium catalysts and phosphine ligands can be employed.

Generalized Experimental Protocol: Buchwald-Hartwig-type C-S Coupling

In an oven-dried Schlenk tube, a palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%) and a phosphine ligand (e.g., Xantphos, 0.06 mmol, 6 mol%) are added. The tube is evacuated and backfilled with an inert gas. A suitable solvent (e.g., toluene or dioxane, 5 mL) is added, followed by the aryl halide (1.0 mmol), 2,3,6-Trifluorothiophenol (1.2 mmol), and a base (e.g., sodium tert-butoxide, 1.4 mmol). The reaction mixture is stirred at 80-110 °C for 8-24 hours. After cooling to room temperature, the mixture is diluted with an organic solvent, filtered, and the filtrate is concentrated. The residue is purified by column chromatography.

Data Presentation: Buchwald-Hartwig-type C-S Coupling

| Entry | Aryl Halide | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | ||||||||

| 2 | ||||||||

| 3 |

Synthesis of Heterocycles Containing the 2,3,6-Trifluorophenylthio Moiety

The introduction of the 2,3,6-trifluorophenylthio group into heterocyclic scaffolds is a promising strategy for the development of new bioactive molecules.[5][6] This can be achieved through nucleophilic aromatic substitution (SNA_r) on electron-deficient heterocycles.

Generalized Experimental Protocol: Nucleophilic Aromatic Substitution (SNA_r)

To a solution of an electron-deficient heterocyclic halide (1.0 mmol) in a polar aprotic solvent such as DMF or DMSO (5 mL) is added 2,3,6-Trifluorothiophenol (1.1 mmol) and a non-nucleophilic base such as potassium carbonate or cesium carbonate (1.5 mmol). The reaction mixture is stirred at room temperature or heated to 50-100 °C, depending on the reactivity of the halide. The reaction is monitored by TLC. Upon completion, the reaction mixture is poured into water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Data Presentation: Nucleophilic Aromatic Substitution (SNA_r)

| Entry | Heterocyclic Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | ||||||

| 2 | ||||||

| 3 |

Visualizations

Caption: Generalized workflow for the Ullmann-type C-S coupling reaction.

Caption: Generalized workflow for the Buchwald-Hartwig-type C-S coupling reaction.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Ullmann Reaction [organic-chemistry.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for 2,3,6-Trifluorothiophenol in Materials Science

Note to the Reader: Despite a comprehensive search of scientific literature, patent databases, and chemical supplier information, no specific applications of 2,3,6-Trifluorothiophenol in materials science have been documented in publicly available resources. The following information is based on the general applications of fluorinated thiophenols and related compounds in materials science and is provided for informational purposes. The protocols and data presented are hypothetical and should be adapted and validated experimentally.

Introduction

Fluorinated thiophenols are a class of organic compounds that have garnered interest in materials science due to their unique electronic properties, surface modification capabilities, and the influence of fluorine atoms on intermolecular interactions. The presence of fluorine can impart properties such as hydrophobicity, thermal stability, and altered electronic characteristics to materials. While specific data for 2,3,6-trifluorothiophenol is unavailable, its structural similarity to other studied fluorinated thiophenols suggests potential applications in areas such as self-assembled monolayers (SAMs), polymer synthesis, and nanoparticle functionalization.

Hypothetical Applications and Experimental Protocols

Self-Assembled Monolayers (SAMs) on Gold Surfaces

Fluorinated thiophenols can form well-ordered SAMs on gold surfaces through the strong affinity of the thiol group for gold. These SAMs can be used to tailor the surface properties of materials, such as wettability, adhesion, and biocompatibility. The trifluoro-substitution pattern of 2,3,6-trifluorothiophenol would be expected to create a unique surface dipole, potentially influencing the work function of the gold substrate.

Experimental Protocol: Formation of 2,3,6-Trifluorothiophenol SAMs on Gold

-

Substrate Preparation:

-

Deposit a 100 nm layer of gold onto a silicon wafer with a 5 nm chromium or titanium adhesion layer using electron-beam evaporation.

-

Cut the wafer into 1 cm x 1 cm substrates.

-

Clean the substrates by sonication in acetone, followed by isopropanol, and finally deionized water (10 minutes each).

-

Dry the substrates under a stream of nitrogen gas.

-

Treat the substrates with UV-ozone for 15 minutes to remove any organic contaminants.

-

-

SAM Formation:

-

Prepare a 1 mM solution of 2,3,6-trifluorothiophenol in absolute ethanol.

-

Immerse the cleaned gold substrates in the solution for 24 hours at room temperature in a sealed container to prevent solvent evaporation.

-

After immersion, rinse the substrates thoroughly with ethanol to remove any physisorbed molecules.

-

Dry the SAM-coated substrates under a stream of nitrogen gas.

-

-

Characterization:

-

Characterize the wettability of the SAM by measuring the static water contact angle.

-

Analyze the chemical composition and ordering of the monolayer using X-ray photoelectron spectroscopy (XPS) and reflection-absorption infrared spectroscopy (RAIRS).

-

Hypothetical Data Presentation

| Property | Hypothetical Value |

| Water Contact Angle | 105° |

| Monolayer Thickness | 0.7 nm |

| Au-S Bond Formation (XPS) | Confirmed |

| C-F Stretching (RAIRS) | ~1300-1100 cm⁻¹ |

Synthesis of Thioether-Containing Polymers

2,3,6-Trifluorothiophenol could potentially be used as a monomer in the synthesis of fluorinated poly(phenylene thioether)s. These polymers are known for their high thermal stability, chemical resistance, and desirable dielectric properties. The fluorine atoms would further enhance these properties.

Experimental Protocol: Synthesis of a Poly(thioether) via Nucleophilic Aromatic Substitution

-

Monomer and Reagent Preparation:

-

Use 2,3,6-trifluorothiophenol and an activated dihaloaromatic comonomer (e.g., decafluorobiphenyl).

-

Use a suitable base such as potassium carbonate and a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

-

Polymerization:

-

In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve equimolar amounts of 2,3,6-trifluorothiophenol and decafluorobiphenyl in DMF.

-

Add an excess of potassium carbonate (2.2 equivalents).

-

Heat the reaction mixture to 150°C and maintain for 24 hours under a nitrogen atmosphere.

-

Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.

-

Filter the polymer, wash with methanol and water, and dry in a vacuum oven at 80°C for 24 hours.

-

-

Characterization:

-

Determine the molecular weight and polydispersity of the polymer using gel permeation chromatography (GPC).

-

Analyze the thermal stability of the polymer using thermogravimetric analysis (TGA).

-

Characterize the glass transition temperature using differential scanning calorimetry (DSC).

-

Hypothetical Data Presentation

| Property | Hypothetical Value |

| Number Average Molecular Weight (Mn) | 35,000 g/mol |

| Polydispersity Index (PDI) | 2.1 |

| 5% Weight Loss Temperature (TGA) | 480°C |

| Glass Transition Temperature (Tg) | 190°C |

Visualizations

Workflow for SAM Formation

Caption: Workflow for the formation and characterization of a self-assembled monolayer.

Logical Relationship in Polymer Synthesis

Caption: Logical flow from monomers to final polymer properties.

Application Notes and Protocols for the S-Arylation of 2,3,6-Trifluorothiophenol

For Researchers, Scientists, and Drug Development Professionals

The S-arylation of 2,3,6-trifluorothiophenol is a critical transformation in medicinal chemistry and materials science, enabling the synthesis of complex diaryl sulfides. These compounds are of significant interest due to the unique properties conferred by the trifluorinated phenyl moiety, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This document provides an overview of the common methodologies for this reaction, a generalized experimental protocol, and a summary of expected outcomes based on related transformations.

Due to the electron-deficient nature of 2,3,6-trifluorothiophenol, specific reaction conditions are paramount for successful S-arylation. The most common and effective methods for this transformation are transition-metal-catalyzed cross-coupling reactions, primarily employing palladium or copper catalysts. These reactions, such as the Buchwald-Hartwig and Ullmann couplings, provide reliable routes to the desired diaryl thioether products.

Key Methodologies

Two primary catalytic systems are widely employed for the S-arylation of thiophenols:

-

Palladium-Catalyzed Buchwald-Hartwig C-S Coupling: This is a versatile and widely used method for the formation of carbon-sulfur bonds.[1] It typically involves a palladium precatalyst, a phosphine ligand, and a base. The choice of ligand is crucial and often dictates the reaction's success, with bulky, electron-rich phosphine ligands generally providing the best results. The reaction mechanism proceeds through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.[1]

-

Copper-Catalyzed Ullmann Condensation: This classical method for C-S bond formation has seen a resurgence with the development of improved catalyst systems.[2][3] Modern Ullmann-type reactions can often be performed under milder conditions than their historical counterparts and are a cost-effective alternative to palladium-catalyzed methods. These reactions typically employ a copper(I) salt as the catalyst, often in the presence of a ligand to stabilize the copper catalyst and facilitate the reaction.[4]

Experimental Protocols

Protocol 1: Palladium-Catalyzed S-Arylation (Buchwald-Hartwig Type)

This protocol is adapted from general procedures for the S-arylation of electron-deficient thiophenols.

Materials:

-

2,3,6-Trifluorothiophenol

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or a pre-formed catalyst like XantPhos Pd G3)

-

Phosphine ligand (e.g., XantPhos, DavePhos, or BrettPhos)[5]

-

Base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk flask or sealed reaction vial under an inert atmosphere, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-2 times the palladium amount).

-

Add the aryl halide (1.0 equivalent), 2,3,6-trifluorothiophenol (1.0-1.2 equivalents), and the base (1.5-2.5 equivalents).

-

Add the anhydrous, degassed solvent via syringe.

-

Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically between 80-120 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed S-Arylation (Ullmann Type)

This protocol is based on general procedures for the copper-catalyzed coupling of thiols and aryl halides.[6][7][8]

Materials:

-

2,3,6-Trifluorothiophenol

-

Aryl iodide

-

Copper(I) iodide (CuI) (5-10 mol%)

-

Ligand (e.g., 1,10-phenanthroline or an N,N-dimethylglycine)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMAc, or NMP)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk flask or sealed reaction vial under an inert atmosphere, add CuI (5-10 mol%), the ligand (10-20 mol%), the aryl iodide (1.0 equivalent), 2,3,6-trifluorothiophenol (1.0-1.2 equivalents), and the base (2.0 equivalents).

-

Add the anhydrous polar aprotic solvent via syringe.

-

Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically between 100-160 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

As no specific quantitative data for the S-arylation of 2,3,6-trifluorothiophenol could be located, the following table provides representative data for the S-arylation of a structurally related electron-deficient thiophenol, 4-nitrothiophenol, to illustrate typical reaction outcomes under various conditions. This data can be used as a benchmark for the development of a specific protocol for 2,3,6-trifluorothiophenol.

| Entry | Aryl Halide | Thiophenol | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | 4-Nitrothiophenol | Pd₂(dba)₃ / XantPhos | Cs₂CO₃ | Toluene | 110 | 12 | >95 |

| 2 | 1-Bromo-4-tert-butylbenzene | 4-Nitrothiophenol | Pd(OAc)₂ / DavePhos | K₃PO₄ | Dioxane | 100 | 18 | 92 |

| 3 | 4-Chlorotoluene | 4-Nitrothiophenol | BrettPhos Pd G3 | K₂CO₃ | t-BuOH | 100 | 24 | 85 |

| 4 | Iodobenzene | 4-Nitrothiophenol | CuI / 1,10-phenanthroline | K₂CO₃ | DMF | 120 | 24 | 88 |

| 5 | 1-Iodo-4-nitrobenzene | 4-Nitrothiophenol | CuI (ligand-free) | K₂CO₃ | NMP | 140 | 12 | 90 |

This table is a compilation of representative data from sources on the S-arylation of electron-deficient thiophenols and does not represent actual experimental data for 2,3,6-trifluorothiophenol.

Visualizations

Below is a generalized workflow for a transition-metal-catalyzed S-arylation reaction.

Caption: Generalized workflow for the S-arylation of 2,3,6-trifluorothiophenol.

The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed C-S cross-coupling reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. WO2015087352A1 - A process for the synthesis of aryl sulfones - Google Patents [patents.google.com]

- 5. US4386221A - Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Strategic Role of 2,3,6-Trifluorothiophenol in the Synthesis of Novel Pharmaceuticals: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals